Hygromycin

Somatic cell nuclear transfer Porcine embryonic fibroblasts Transgenic animal production

Ensure experimental precision—order Hygromycin B (CAS 31282-04-9), not the functionally distinct Hygromycin A (CAS 6379-56-2). This aminoglycoside is essential for orthogonal dual-vector selection systems due to its unique mechanism of inhibiting ribosomal translocation without inducing miscoding, making it fundamentally different from G418 or Blasticidin. Validated for SCNT porcine models at 40 μg/mL and Jurkat T-cells at ~1,000 μg/mL. Bulk procurement is cost-effective: the dry solid is stable for >5 years at 2-8°C. Filter-sterilize solutions; store refrigerated.

Molecular Formula C23H29NO12
Molecular Weight 511.5 g/mol
CAS No. 6379-56-2
Cat. No. B1237785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHygromycin
CAS6379-56-2
Synonymshygromycin
hygromycin A
Molecular FormulaC23H29NO12
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O
InChIInChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1
InChIKeyYQYJSBFKSSDGFO-IIHALWDASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hygromycin B CAS 31282-04-9: Key Structural and Functional Distinctions from Hygromycin A for Scientific Procurement


The CAS number 6379-56-2 corresponds to Hygromycin A, a hydroxycinnamic acid derivative with minimal structural relationship to Hygromycin B (CAS 31282-04-9), an aminoglycoside antibiotic produced by Streptomyces hygroscopicus [1]. These two compounds are chemically distinct and not functionally interchangeable: Hygromycin A is primarily a Borrelia burgdorferi-selective antibiotic with limited applications, whereas Hygromycin B is an aminoglycoside that potently inhibits protein synthesis in both prokaryotic and eukaryotic cells via ribosomal translocation blockade and is widely employed as a selection agent in molecular biology [2]. Procurement decisions must explicitly differentiate between these CAS numbers, as substituting one for the other will produce fundamentally different experimental outcomes.

Why Generic Aminoglycoside Substitution Fails: Evidence-Based Differentiation of Hygromycin B for Scientific Selection


Substituting Hygromycin B with other aminoglycosides or selection markers without empirical validation introduces significant experimental risk due to measurable differences in target cell line sensitivity, mechanism of action, selection kinetics, and cross-resistance profiles. Published data demonstrate that optimal selection concentrations vary dramatically across cell types and drug classes, ranging from 40 μg/mL for porcine embryonic fibroblasts to 1,000 μg/mL for Jurkat T-cells [1][2]. Furthermore, Hygromycin B's unique mechanism—primarily inhibiting ribosomal translocation without inducing significant miscoding—distinguishes it from other aminoglycosides and enables effective orthogonal selection when used in dual-vector systems . The following quantitative evidence establishes precisely where Hygromycin B provides verifiable differentiation relative to its closest comparators.

Quantitative Comparative Evidence for Hygromycin B Selection in Cell Line Engineering


Hygromycin B vs. G418: Porcine Embryonic Fibroblast Optimal Selection Concentration Comparison

In porcine embryonic fibroblasts (PEFs), the optimal selection concentration for Hygromycin B was determined to be 40 μg/mL, compared to 400 μg/mL for G418/geneticin—a 10-fold lower working concentration requirement [1]. This study systematically evaluated five selection drugs under identical experimental conditions over a 10-day treatment period, establishing a direct, head-to-head comparison that eliminates inter-study variability.

Somatic cell nuclear transfer Porcine embryonic fibroblasts Transgenic animal production

Hygromycin B vs. Puromycin: Distinct Selection Kinetics and Mechanism Enable Orthogonal Dual Selection

Hygromycin B and Puromycin exhibit fundamentally different mechanisms of action and selection kinetics. Puromycin acts rapidly, killing non-resistant cells within 3-4 days, while Hygromycin B selection requires approximately 5 days for massive cell death and up to two weeks for complete elimination of non-resistant cells [1][2]. This kinetic difference is mechanistically linked: Hygromycin B primarily inhibits ribosomal translocation without causing significant miscoding, whereas Puromycin causes premature chain termination. Because Hygromycin B uses a different mode of action than G418, Blasticidin S, and Zeocin, it is explicitly recommended for dual-selection experiments when used in conjunction with another selection agent [3].

Dual-vector selection Stable cell line generation Orthogonal selection markers

Hygromycin B vs. Hygromycin A: Structural Divergence and Functional Non-Interchangeability

Hygromycin A (CAS 6379-56-2) and Hygromycin B (CAS 31282-04-9) are chemically unrelated compounds despite sharing the 'Hygromycin' nomenclature. Hygromycin A is a hydroxycinnamic acid derivative that acts as a Borrelia burgdorferi-selective antibiotic, while Hygromycin B is an aminoglycoside antibiotic containing a 2-deoxystreptamine core with a unique dual ether linkage forming a third ring [1][2]. Hygromycin B inhibits protein synthesis in both prokaryotic and eukaryotic cells and is widely used as a selection marker; Hygromycin A lacks this broad-spectrum eukaryotic activity and has no documented utility in cell line selection. The CAS numbers explicitly identify these distinct chemical entities, and procurement of CAS 6379-56-2 expecting Hygromycin B functionality will result in experimental failure.

Antibiotic classification Structure-activity relationship Procurement accuracy

Hygromycin B Solubility and Solution Stability: Quantitative Comparison for Formulation Planning

Hygromycin B exhibits high aqueous solubility (>50 mg/mL in water) and demonstrates defined stability parameters that directly impact experimental reproducibility . Solutions should be sterilized by filtration, not autoclaving, and freezing of aqueous solutions is explicitly contraindicated due to reported activity loss upon freezing—refrigerated storage is preferred . The dry solid remains stable for at least 5 years when stored at 2-8°C, and for 30 days at 37°C [1]. These parameters, while not directly comparative against other aminoglycosides in a single study, represent vendor-verified quantitative benchmarks that inform proper handling and procurement planning.

Reagent formulation Stock solution preparation Long-term storage stability

Hygromycin B Comparative IC50 and Selection Concentrations: Cell Type-Specific Optimization Requirements

Hygromycin B selection concentrations vary substantially across cell types, with documented optimal ranges from 200 μg/mL for CHO cells to approximately 1,000 μg/mL for Jurkat T-cells [1]. In a comparative study using a standardized cell panel, Hygromycin B exhibited an IC50 of 120 μg/mL, with a suggested selection concentration of 300 μg/mL achieving 88% growth inhibition [2]. This contrasts with Blasticidin S (IC50 7 μg/mL, selection 15 μg/mL, 92% inhibition) and G418 (IC50 49 μg/mL, selection 150 μg/mL, 94% inhibition), demonstrating that Hygromycin B requires higher working concentrations than Blasticidin S and G418 to achieve comparable selection pressure in this system.

Kill curve optimization Cell line-specific selection Antibiotic titration

Hygromycin B In Vivo Toxicity Profile: Quantitative LD50 Values Across Species for Safety Assessment

Hygromycin B exhibits species-dependent acute toxicity with established LD50 values: 6 mg/kg in mouse (intravenous), 13 mg/kg in guinea pig (intraperitoneal), and 63 mg/kg in rat (intraperitoneal) [1]. This 10.5-fold difference between mouse and rat LD50 values (6 vs 63 mg/kg) highlights significant species-specific sensitivity that must inform animal model selection and dosing considerations. In transgenic C57BL/6J-TgN mice expressing the bacterial hygR resistance gene, animals tolerated intraperitoneal Hygromycin B administration starting at 2.7 mg/kg with 50% sequential dose escalation, while wild-type controls treated with saline vehicle showed no comparable tolerance [2].

In vivo toxicity Safety assessment Animal model selection

Evidence-Driven Application Scenarios for Hygromycin B Procurement


Orthogonal Dual-Selection in Mammalian Cell Line Engineering

Hygromycin B is optimal for dual-vector selection systems where orthogonal selection pressure is required. Its distinct mechanism of action (translocation inhibition without significant miscoding) differs fundamentally from G418 (neomycin phosphotransferase target), Blasticidin S, and Zeocin, enabling simultaneous selection of two different resistance markers without cross-interference [1]. This orthogonal property is supported by direct evidence that Hygromycin B uses a different mode of action than G418, Blasticidin S, and Zeocin, making it explicitly recommended for combination selection protocols [1].

Stable Transgenic Porcine Embryonic Fibroblast Selection for SCNT Applications

For somatic cell nuclear transfer (SCNT) applications in porcine models, Hygromycin B at 40 μg/mL provides a validated selection concentration that is 10-fold lower than the G418 requirement (400 μg/mL) in the same PEF system [1]. This concentration differential, established through direct head-to-head kill curve analysis over 10-day treatment, reduces reagent consumption and minimizes off-target effects in multi-transgenic PEF selection workflows. The markers were demonstrated to be independent, enabling generation of multidrug-resistant swine transfectants [1].

Cell Type-Specific Selection with Empirically Validated Concentration Ranges

Hygromycin B selection requires cell type-specific optimization, with documented effective concentrations ranging from 200 μg/mL for CHO cells to approximately 1,000 μg/mL for Jurkat T-cells [1]. The IC50 of 120 μg/mL and suggested selection concentration of 300 μg/mL (88% growth inhibition) in standardized cell panels provide a quantitative baseline for kill curve design. This cell type-dependent sensitivity profile distinguishes Hygromycin B from Puromycin, which exhibits more uniform rapid killing across cell types (3-4 day complete selection) [2]. Researchers must establish kill curves for each new cell line rather than assuming cross-cell type transferability.

Large-Scale Reagent Stock Preparation with Validated Stability Parameters

For laboratories preparing long-term reagent stocks, Hygromycin B's stability profile enables cost-effective bulk procurement: dry solid remains stable for at least 5 years at 2-8°C, and for 30 days at 37°C [1]. The high aqueous solubility (>50 mg/mL) permits concentrated stock solution preparation . Critically, solutions must be filter-sterilized rather than autoclaved, and freezing of aqueous solutions must be avoided due to documented activity loss—refrigerated storage at 2-8°C is the required storage condition for solutions [1]. These parameters differ from freeze-tolerant selection agents and directly inform proper laboratory handling protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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